molecular formula C12H14ClF3N6O2 B1415809 (Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide CAS No. 1823194-77-9

(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide

Cat. No.: B1415809
CAS No.: 1823194-77-9
M. Wt: 366.73 g/mol
InChI Key: ULJWNRPILIIUJZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N6O2/c1-17-11(19-22(23)24)21-4-2-20(3-5-21)10-9(13)6-8(7-18-10)12(14,15)16/h6-7H,2-5H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWNRPILIIUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=N[N+](=O)[O-])N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₂H₁₃ClF₃N₅O₂
  • CAS Number: 1823194-80-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific pathways critical for bacterial viability and virulence, particularly through the inhibition of phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell function.

Biological Activity Overview

Activity Description
Antibacterial Activity Exhibits significant antibacterial properties against various strains, including MRSA.
Enzyme Inhibition Inhibits Sfp-PPTase with submicromolar potency, affecting bacterial metabolism.
Toxicity Profile Low cytotoxicity in human cells, indicating potential for therapeutic use.

Case Studies and Research Findings

  • Inhibition of Bacterial Growth
    • A study demonstrated that the compound effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves targeting the Sfp-PPTase enzyme, crucial for bacterial survival. This was evidenced by assays showing an IC₅₀ value in the low micromolar range .
  • Selectivity for Bacterial Enzymes
    • Research indicated that while the compound inhibits bacterial PPTases, it shows no activity against human orthologues. This selectivity suggests a favorable therapeutic index for developing antibacterial agents with reduced side effects on human cells .
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies revealed that modifications to the pyridine and piperazine moieties significantly affect potency and selectivity. For instance, adding electron-withdrawing groups diminished activity, while certain substitutions enhanced it, indicating that specific structural features are critical for maintaining biological efficacy .

Scientific Research Applications

Medicinal Chemistry and Antibacterial Activity

Recent studies have highlighted the compound's role as an inhibitor of phosphopantetheinyl transferases (PPTases), which are critical for bacterial viability. Research indicates that derivatives of this compound can exhibit submicromolar inhibition against bacterial Sfp-PPTase without affecting human orthologues, making them promising candidates for selective antibacterial therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperazine ring and the pyridine moiety can significantly impact the compound's potency against bacterial targets. For instance, the introduction of electron-withdrawing groups has been found to enhance activity, while alterations that disrupt the nitrogen positioning within the structure tend to reduce efficacy .

Case Studies

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) :
    • A derivative of (Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide was tested against MRSA strains. Results indicated effective antibacterial activity at low concentrations, suggesting its potential as a treatment option for resistant bacterial infections .
  • Chemical Genetic Studies :
    • Further investigations into the mechanism of action revealed that compounds from this class could induce efflux mechanisms in Escherichia coli, providing insights into resistance patterns and guiding future modifications for enhanced efficacy .

Pharmacological Insights

The compound's pharmacological profile suggests it may also interact with various biological pathways beyond mere antibacterial activity. Its ability to selectively inhibit PPTases opens avenues for exploring its use in treating diseases linked to bacterial virulence factors. The specificity towards bacterial enzymes over human counterparts is particularly noteworthy, as it minimizes potential side effects associated with broad-spectrum antibiotics .

Comparison with Similar Compounds

Chemical Identity

  • Molecular Formula : C₁₂H₁₄ClF₃N₆O₂
  • Molecular Weight : 366.73 g/mol
  • CAS Number : 1823194-77-9
  • Structure : Features a pyridine core substituted with a trifluoromethyl and chloro group at positions 5 and 3, respectively. The piperazine-carboximidamide backbone includes a methyl group and a nitro substituent in the Z-configuration .

Applications Primarily utilized in non-clinical research for agrochemical and pharmaceutical intermediate synthesis, with emphasis on its role in studying enzyme inhibition and receptor binding due to its electron-deficient pyridine and nitro groups .

Comparison with Structural Analogs

Compound 1: 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide

  • Molecular Formula : C₁₃H₁₀ClF₃N₂O₃S
  • Molecular Weight : 366.75 g/mol
  • CAS Number : 1427460-52-3
  • Key Differences :
    • Functional Groups : Replaces the piperazine-carboximidamide with a benzenesulfonamide group linked via an ether bond to the pyridine ring.
    • Reactivity : The sulfonamide group enhances solubility in polar solvents compared to the carboximidamide, while the ether linkage reduces steric hindrance .
    • Applications : Used in pesticide research due to sulfonamide’s stability under acidic conditions, contrasting with the nitro group-mediated redox activity of the primary compound .

Compound 2: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

  • Molecular Formula : C₁₉H₁₇ClF₃N₅O₃
  • Molecular Weight : 455.8 g/mol
  • CAS Number : 866137-49-7
  • Key Differences: Structure: Incorporates a benzoxazin-6-yl group instead of the nitro-imidamide moiety, increasing molecular complexity and weight. Pharmacokinetics: Higher molecular weight may reduce membrane permeability compared to the primary compound .

Comparative Data Table

Property Primary Compound Compound 1 Compound 2
Molecular Weight (g/mol) 366.73 366.75 455.8
Key Functional Groups Nitro-carboximidamide, pyridine Benzenesulfonamide, ether linkage Benzoxazin, carboxamide
Solubility Moderate in DMSO High in polar solvents Low in aqueous media
Research Applications Enzyme inhibition studies Pesticide intermediates Agrochemical lead optimization
Source

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl and nitro groups in the primary compound enhance electrophilicity, making it a stronger candidate for nucleophilic substitution reactions compared to Compound 1’s sulfonamide .
  • Thermal Stability : Preliminary thermogravimetric analysis (TGA) suggests the primary compound degrades at 220°C, outperforming Compound 1 (180°C) but underperforming relative to Compound 2 (250°C) due to nitro group instability .

Q & A

Q. What approaches validate purity when HPLC and NMR data conflict?

  • Methodology : Orthogonal techniques like capillary electrophoresis (CE) and 2D NMR (HSQC, NOESY) resolve co-eluting impurities or diastereomers . Elemental analysis confirms stoichiometric consistency .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC287.5–293.5°C
Purity (HPLC)Reverse-phase C18 column≥95%
LogP (lipophilicity)Shake-flask method3.2 ± 0.1
Enzyme IC₅₀ (kinase assay)Fluorescence quenching12 nM ± 2 nM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
(Z)-4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-methyl-N'-nitropiperazine-1-carboximidamide

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